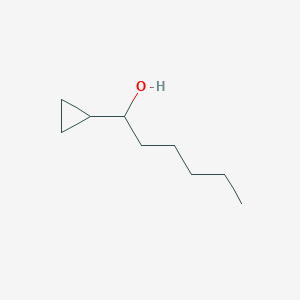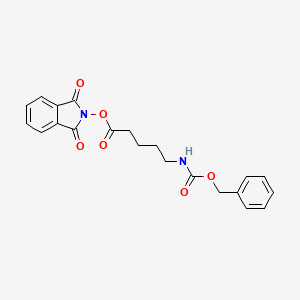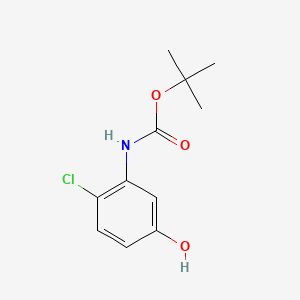
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyphenyl group attached to a carbamate moiety. It is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate typically involves the reaction of 2-chloro-5-hydroxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the chloro substituent to form the corresponding hydroxyphenyl derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea are employed under basic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted phenylcarbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties .
Industry: Industrially, it is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro substituent can participate in halogen bonding. The carbamate moiety can undergo hydrolysis, releasing the active phenyl derivative that exerts biological effects .
Comparison with Similar Compounds
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group at the para position.
tert-Butyl (2-amino-4-methoxyphenyl)carbamate: Contains an amino and methoxy group instead of chloro and hydroxy.
tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate: A naphthalene derivative with a hydroxy group.
Uniqueness: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
OPFKPQGAUWUVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


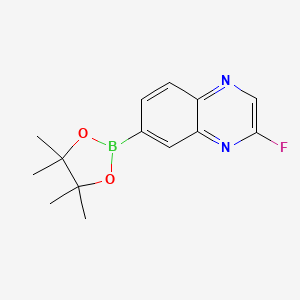
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

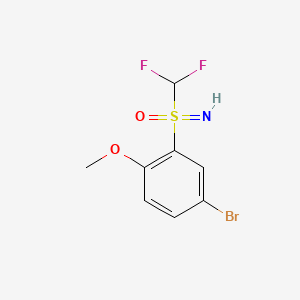
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
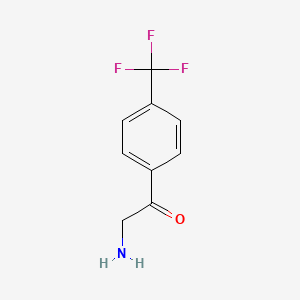
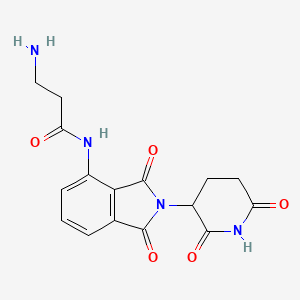
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
